[5-(aminomethyl)furan-3-yl]methanol
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Overview
Description
2-(Aminomethyl)-4-(hydroxymethyl)furan is an organic compound that features a furan ring substituted with an aminomethyl group at the 2-position and a hydroxymethyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-(hydroxymethyl)furan can be achieved through several methods. One common approach involves the reductive amination of 5-hydroxymethylfurfural (HMF) with an appropriate amine source. This reaction typically requires a reducing agent and a catalyst to facilitate the formation of the aminomethyl group .
Industrial Production Methods
In an industrial setting, the production of 2-(Aminomethyl)-4-(hydroxymethyl)furan can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, ensuring high yields and consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-4-(hydroxymethyl)furan undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The furan ring can be reduced to a tetrahydrofuran derivative.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions typically use palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of 2-(Aminomethyl)-4-carboxyfuran.
Reduction: Formation of 2-(Aminomethyl)-4-(hydroxymethyl)tetrahydrofuran.
Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Aminomethyl)-4-(hydroxymethyl)furan has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-4-(hydroxymethyl)furan involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the furan ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(aminomethyl)furan: A compound with two aminomethyl groups at the 2- and 5-positions of the furan ring.
2,5-Bis(hydroxymethyl)furan: A compound with two hydroxymethyl groups at the 2- and 5-positions of the furan ring.
Uniqueness
2-(Aminomethyl)-4-(hydroxymethyl)furan is unique due to the presence of both an aminomethyl and a hydroxymethyl group on the furan ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
114582-77-3 |
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Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
[5-(aminomethyl)furan-3-yl]methanol |
InChI |
InChI=1S/C6H9NO2/c7-2-6-1-5(3-8)4-9-6/h1,4,8H,2-3,7H2 |
InChI Key |
CVWNXZIWTGVJNP-UHFFFAOYSA-N |
SMILES |
C1=C(OC=C1CO)CN |
Canonical SMILES |
C1=C(OC=C1CO)CN |
Synonyms |
2-(aminomethyl)-4-(hydroxymethyl)furan AMHMF |
Origin of Product |
United States |
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